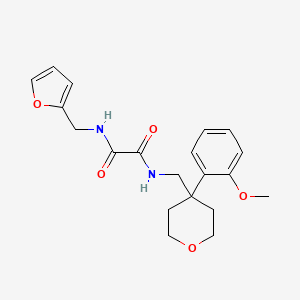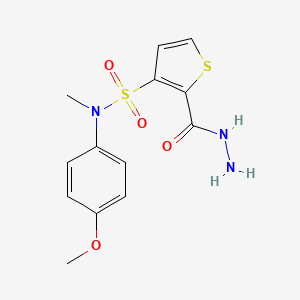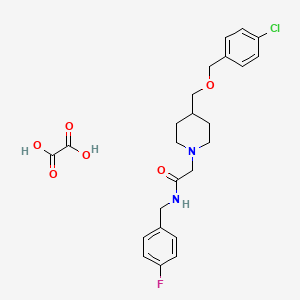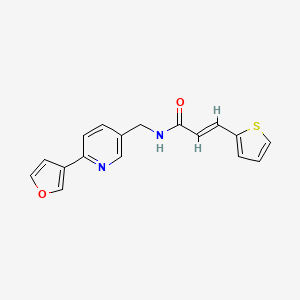![molecular formula C13H14O3 B3010211 [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287341-19-7](/img/structure/B3010211.png)
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol is a complex organic compound that features a bicyclo[1.1.1]pentane core attached to a benzodioxole moiety. This compound is of interest due to its unique structural properties, which combine the rigidity of the bicyclo[1.1.1]pentane framework with the aromaticity and potential reactivity of the benzodioxole group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bicyclo[1.1.1]pentane core, which can be achieved through a [2+2+1] cycloaddition reaction. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of benzodioxole.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the most efficient catalysts and reaction conditions for the cross-coupling step.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the benzodioxole moiety, using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Corresponding ketone
Reduction: Reduced derivatives of benzodioxole
Substitution: Various substituted benzodioxole derivatives
Applications De Recherche Scientifique
[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structural features.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
- 1-(1,3-Benzodioxol-5-yl)-3-methylbutan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-nitropropane
Comparison: Compared to these similar compounds, [3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to the presence of the bicyclo[1.1.1]pentane core, which imparts additional rigidity and potentially alters its reactivity and biological activity. This structural feature distinguishes it from other benzodioxole derivatives, which typically lack such a rigid framework.
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-7-12-4-13(5-12,6-12)9-1-2-10-11(3-9)16-8-15-10/h1-3,14H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCDZHADIKJWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC4=C(C=C3)OCO4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3010130.png)
![ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)
![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)
![2-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)
![2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3010149.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)
